molecular formula C19H22N4O2 B5572051 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide

N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide

Cat. No. B5572051
M. Wt: 338.4 g/mol
InChI Key: LRDIPPHUSSKTPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds indicates a variety of synthesis methods, including domino 1,3-dipolar cycloaddition and elimination, as well as the development of scalable synthesis routes incorporating safety-driven processes. For example, a method for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles has been developed (Ruano, Fajardo, & Martín, 2005). Additionally, a scalable synthesis for potent kinase inhibitors has been reported, highlighting the importance of safety and efficiency in the synthesis process (Arunachalam et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide" can be characterized using techniques such as X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR. These methods provide detailed information on the bonding, configuration, and overall architecture of the molecule. For instance, the molecular structure of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has been determined, revealing insights into potential antiallergic activity (Courant et al., 1993).

Chemical Reactions and Properties

Compounds within this family participate in a variety of chemical reactions, indicating a rich chemical reactivity profile. The synthesis and antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, for example, demonstrate the potential for these molecules to engage in biologically relevant interactions (Courant et al., 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of these compounds in different environments. The crystal structure of related molecules has been studied, providing insights into their stability, packing, and potential interactions (Wang & He, 2011).

Chemical Properties Analysis

The chemical properties of "N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide" would be influenced by its functional groups and molecular structure. Studies on related compounds have explored their reactivity, potential as kinase inhibitors, and other biological activities, highlighting the importance of structure-activity relationships (Arunachalam et al., 2019).

Scientific Research Applications

1. Potential Anti-Inflammatory Agents

In a study exploring novel molecules for anti-inflammatory purposes, a structurally related molecule, 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, demonstrated anti-inflammatory activity. This suggests that similar compounds, like N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, could potentially serve as anti-inflammatory agents (Moloney, 2001).

2. Polymerization of Isoprene

Research on the polymerization of isoprene mediated by alkoxyamines like BlocBuilder MA and N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyleth-2-yl)hydroxylamine showed significant findings. This indicates the utility of similar compounds, including N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, in the field of polymer chemistry (Harrisson, Couvreur, & Nicolas, 2012).

3. Immunological Research

A study on N-pyridinyl(methyl)-indol-3-ylpropanamides, which have structural similarities to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, documented their potential as immunosuppressive agents. This indicates potential research applications in immunology (Carbonnelle, Lardic, Dassonville, Verron, Petit, Duflos, & Lang, 2007).

properties

IUPAC Name

N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(2)25-16-8-4-7-15-18(16)19(22-23(15)3)21-17(24)10-9-14-6-5-11-20-12-14/h4-8,11-13H,9-10H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDIPPHUSSKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide

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